molecular formula C4H14I2N2 B3028618 n,n-Dimethylethylenediamine dihydroiodide CAS No. 244234-52-4

n,n-Dimethylethylenediamine dihydroiodide

Cat. No.: B3028618
CAS No.: 244234-52-4
M. Wt: 343.98 g/mol
InChI Key: BAMDIFIROXTEEM-UHFFFAOYSA-N
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Description

N,N-Dimethylethylenediamine dihydroiodide: is an organic compound with the molecular formula C4H12N2·2HI. It is a white to almost white powder or crystalline solid that is highly soluble in water . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

N’,N’-Dimethylethane-1,2-diamine, also known as 1,2-Dimethylethylenediamine (DMEDA), is an organic compound that features two secondary amine functional groups . The primary targets of DMEDA are metal ions, as it acts as a chelating diamine for the preparation of metal complexes .

Mode of Action

DMEDA interacts with its targets (metal ions) by forming chelates, which are stable, cyclic structures. This interaction results in the formation of metal complexes, some of which function as homogeneous catalysts .

Biochemical Pathways

DMEDA is involved in the synthesis of imidazolidines, a class of heterocyclic compounds. This is achieved through condensation with ketones or aldehydes . The reaction can be summarized as follows:

RR′CO+C2H4(CH3NH)2→C2H4(CH3N)2CRR′+H2ORR'CO + C_2H_4(CH_3NH)_2 \rightarrow C_2H_4(CH_3N)_2CRR' + H_2O RR′CO+C2​H4​(CH3​NH)2​→C2​H4​(CH3​N)2​CRR′+H2​O

Pharmacokinetics

Its physical properties such as its density (0819 g/mL) and boiling point (120 °C) suggest that it may have good bioavailability .

Result of Action

The primary result of DMEDA’s action is the formation of metal complexes and imidazolidines . These products have various applications, including their use as homogeneous catalysts .

Action Environment

The action of DMEDA can be influenced by environmental factors such as temperature and pH. For instance, its boiling point of 120 °C suggests that it is stable under normal environmental conditions but can be volatilized at high temperatures . The presence of other chemicals, particularly those that can react with amines, may also affect its stability and efficacy.

Safety and Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 2, and Skin Corr. 1A . It causes severe skin burns and eye damage. It is also a flammable liquid and vapor .

Future Directions

The compound is primarily used in the synthesis of the Cefotiam intermediate 1-dimethylaminoethyl-5-thiazole . As research progresses, it may find additional applications in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylethylenediamine dihydroiodide can be synthesized through the reaction of N,N-dimethylethylenediamine with hydroiodic acid. The reaction typically involves mixing the amine with an excess of hydroiodic acid under controlled temperature conditions to ensure complete reaction and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylethylenediamine dihydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylethylenediamine dihydroiodide is unique due to its ability to form stable dihydroiodide salts, which enhance its solubility and reactivity in aqueous solutions. This makes it particularly useful in applications where high solubility and reactivity are required .

Properties

IUPAC Name

N',N'-dimethylethane-1,2-diamine;dihydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2HI/c1-6(2)4-3-5;;/h3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDIFIROXTEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN.I.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244234-52-4
Record name N,N-Dimethylethylenediamine Dihydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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